6-Vinyl-1H-indole-3-carbaldehyde
Description
6-Vinyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a vinyl group at the 6-position of the indole ring and a formyl (-CHO) group at the 3-position. Indole derivatives are pivotal in medicinal and materials chemistry due to their diverse biological activities and structural versatility. The substitution pattern (vinyl and formyl groups) likely influences its electronic properties, reactivity, and intermolecular interactions, distinguishing it from other indole derivatives.
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
6-ethenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h2-7,12H,1H2 |
InChI Key |
GYGWLWFYPNSHCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=CN2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 6-Vinyl-1H-indole-3-carbaldehyde
The table below summarizes key structural analogs and their properties based on available literature:
Electronic and Steric Effects
- Substitution Position : The position of the vinyl group (e.g., 1- vs. 6-) significantly impacts electronic distribution. For example, 1-Vinyl-1H-indole-3-carbaldehyde exhibits a planar indole ring with a vinyl group at the 1-position, facilitating intermolecular π-π interactions . In contrast, a 6-vinyl substituent may introduce steric hindrance or alter dipole moments, affecting crystallinity or solubility.
- Formyl Group Reactivity : The 3-carbaldehyde group in all analogs serves as an electrophilic site for nucleophilic additions (e.g., condensation reactions), making these compounds valuable intermediates in synthesizing heterocyclic frameworks.
Crystallographic and Computational Insights
- 1-Vinyl-1H-indole-3-carbaldehyde was resolved via single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁/c) with hydrogen-bonded dimers . Similar studies on the 6-vinyl isomer are absent, but computational models (e.g., DFT) could predict its packing efficiency and intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
